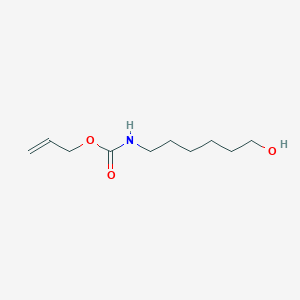

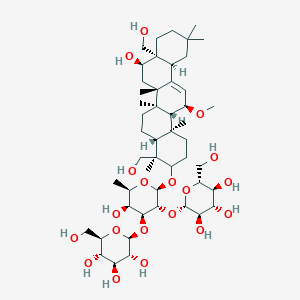

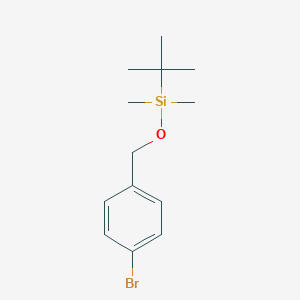

![molecular formula C12H8N4O2 B132712 3-Pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione CAS No. 18510-73-1](/img/structure/B132712.png)

3-Pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione” is an organic chemical compound . It contains multiple nitrogen atoms and two amido groups, making it easy to coordinate with metal ions .

Synthesis Analysis

The synthesis of 1,3,5-triazines involves a general synthesis of 1,2,3,5-tetrazines. A simple and efficient method for the base-mediated synthesis of unsymmetrical 1,3,5-triazin-2-amines uses readily available imidates, guanidines, and amides or aldehydes as the starting materials and cesium carbonate as the base .Molecular Structure Analysis

The molecular structure of “3-Pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione” is complex. It includes an extended polycyclic nitrogen-rich moiety (TT), strongly rigidified by stacking p–p interactions and short C H/N hydrogen bonds, and a fragment (Py) having partial conformational freedom .Chemical Reactions Analysis

The photophysical behavior of this compound is intricate. It exhibits excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase . The reaction presumably involved the non-isolating intermediate 3, which underwent an intramolecular cyclocondensation upon interacting with a second molecule of formaldehyde .Safety And Hazards

Future Directions

The future directions of “3-Pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione” research could involve further exploration of its photophysical behavior , as well as its potential applications in the medical field . Further studies could also explore its reactivity and potential uses in organic synthesis .

properties

IUPAC Name |

3-pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2/c17-11-14-10-6-2-4-8-15(10)12(18)16(11)9-5-1-3-7-13-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCFGQWRKCDRBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=O)N=C3C=CC=CN3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

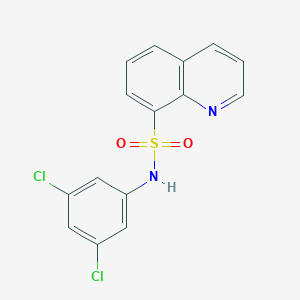

![2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132646.png)

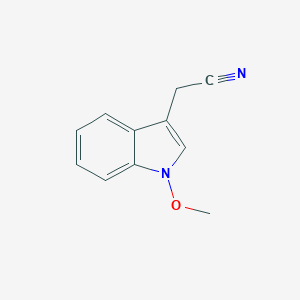

![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132651.png)

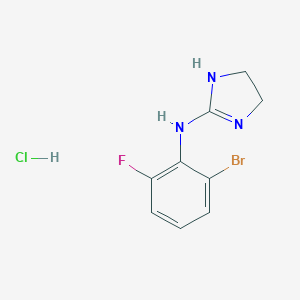

![N-{(1Z)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethylidene}hydroxylamine](/img/structure/B132655.png)

![4'-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone](/img/structure/B132663.png)

![but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone](/img/structure/B132668.png)